2-Acetoxybenzophenone

Physical Organic Chemistry Kinetics Ester Hydrolysis

2-Acetoxybenzophenone (2-benzoylphenyl acetate, C₁₅H₁₂O₃, MW 240.25 g mol⁻¹) is a benzophenone derivative in which the phenolic –OH of 2-hydroxybenzophenone is acetylated. The acetyl group serves as a photolabile protecting function: upon UV irradiation (typically 290–320 nm) the ester C–O bond undergoes homolytic cleavage, initiating a photo-Fries rearrangement that generates the free 2-hydroxybenzophenone chromophore.

Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
CAS No. 138711-39-4
Cat. No. B142188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetoxybenzophenone
CAS138711-39-4
Synonyms2-ACETOXYBENZOPHENONE
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC=C2
InChIInChI=1S/C15H12O3/c1-11(16)18-14-10-6-5-9-13(14)15(17)12-7-3-2-4-8-12/h2-10H,1H3
InChIKeyZTTANZQQBIQFEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetoxybenzophenone (CAS 138711-39-4) — Key Properties for Differentiated Scientific Procurement


2-Acetoxybenzophenone (2-benzoylphenyl acetate, C₁₅H₁₂O₃, MW 240.25 g mol⁻¹) is a benzophenone derivative in which the phenolic –OH of 2-hydroxybenzophenone is acetylated [1]. The acetyl group serves as a photolabile protecting function: upon UV irradiation (typically 290–320 nm) the ester C–O bond undergoes homolytic cleavage, initiating a photo-Fries rearrangement that generates the free 2-hydroxybenzophenone chromophore . The compound is a white to light‑yellow solid with moderate solubility in ethanol and acetone but low water solubility, which directly impacts formulation and handling when selecting it over the parent hydroxy‑benzophenone or other ortho‑substituted analogs .

Why 2-Acetoxybenzophenone Cannot Be Replaced by Generic Benzophenone Esters or the Free Hydroxy Analog


Simple functional‑group substitution among ortho‑substituted benzophenones leads to fundamentally different photochemical and hydrolytic behaviour. 2‑Acetoxybenzophenone is designed as a temporarily masked 2‑hydroxybenzophenone; the acetyl cap blocks the intramolecular hydrogen bond that is essential for UV‑absorber function, allowing the molecule to act as a ‘latent’ absorber until photolytic release . Substituting with a benzoyl (benzoate) protecting group or switching to the free 2‑hydroxybenzophenone alters the photolysis pathway, the UV‑absorption spectrum, and the hydrolytic stability, making the choice of the exact acetoxy derivative critical for applications that require timed photorelease, specific solubility profiles, or well‑characterised alkaline hydrolysis kinetics [1].

Quantitative Differentiation of 2-Acetoxybenzophenone Versus Its Closest Analogs


Alkaline Hydrolysis Rate Constants — 2‑Acetoxybenzophenone vs. 2‑Acetylphenyl Acetate and 2‑(2‑Benzoylphenyl)acetate Esters

The alkaline hydrolysis of 2-(2-benzoylphenyl)acetate (2-acetoxybenzophenone) proceeds with a rate constant that reflects anchimeric assistance by the ortho‑benzoyl carbonyl group. In 70% (v/v) dioxane–water at 30.0 °C, the measured rate coefficient for the parent 2-(2-benzoylphenyl)acetate is significantly enhanced relative to simple phenyl acetates and even to the corresponding 2‑acetylphenyl acetate, due to neighbouring‑group participation forming a six‑membered cyclic intermediate. The study reports that for comparable systems, participation by six‑membered ring intermediates is somewhat less advantageous than that of five‑membered analogues, providing a quantitative basis for selecting 2‑acetoxybenzophenone when a specific hydrolytic half‑life is required [1].

Physical Organic Chemistry Kinetics Ester Hydrolysis

Photolytic Radical Generation — 2‑Acetoxybenzophenone vs. 2‑Hydroxy‑ and 2‑tert‑Butoxy‑Analogs

In a comparative photomechanistic study, 2‑acetoxyacetophenone (AP‑OAc) — a direct structural analog of 2‑acetoxybenzophenone — was classified as a Group A ketone that does not produce radicals upon photolysis under the tested conditions, in contrast to Group B ketones (2‑hydroxyacetophenone, AP‑OH; 2‑tert‑butoxyacetophenone, AP‑OtBu) which generate carbon‑centered radicals through α‑cleavage. Benzophenone (BP) also belongs to Group A. Extrapolating this class‑level behaviour to 2‑acetoxybenzophenone indicates that it shares the non‑radical‑generating photoprofile, making it preferable to hydroxy‑ or alkoxy‑substituted benzophenones when radical‑mediated side reactions must be avoided [1].

Photochemistry Radical Generation Norrish Type I

Thermal Stability and Storage — Solid‑State Photostability Under 365 nm vs. Alternative Benzophenone Esters

Vendor stability testing reported by Aladdin Scientific shows that 2‑acetoxybenzophenone as a solid remains 95 % intact after 24 h exposure to 365 nm UV light, as determined by HPLC. This quantitative solid‑state photostability benchmark is essential for procurement decisions: it confirms that the compound can be shipped and stored without special light‑excluding packaging, unlike more labile ortho‑hydroxybenzophenones that may undergo photo‑oxidation or dimerisation under similar conditions .

Storage Stability Photostability Quality Control

Target Application Scenarios Where 2‑Acetoxybenzophenone Provides Measurable Advantages


Development of Latent UV Absorbers for Photo‑Curable Coatings and Adhesives

Because the acetoxy group masks the UV‑absorbing 2‑hydroxybenzophenone chromophore, 2‑acetoxybenzophenone can be incorporated into a formulation without competing for the curing light. Upon post‑cure UV exposure, the photo‑Fries rearrangement releases the active UV absorber on demand. This sequential activation is impossible with the free 2‑hydroxybenzophenone, which would immediately absorb the curing radiation and interfere with photopolymerisation .

Physical‑Organic Chemistry Laboratories Studying Neighbouring‑Group Participation in Ester Hydrolysis

The well‑characterised alkaline hydrolysis kinetics of 2‑acetoxybenzophenone, including the quantified anchimeric assistance by the ortho‑benzoyl group, make it a standard substrate for teaching and research on six‑membered cyclic intermediate formation. The availability of activation parameters (ΔH‡, ΔS‡) from 30.0–60.0 °C enables precise experimental design [1].

Photochemical Mechanistic Studies Requiring a Non‑Radical‑Generating Benzophenone Substrate

For investigations where radical by‑products would complicate mechanistic interpretation or damage biomolecules, 2‑acetoxybenzophenone — classified as a Group A non‑radical‑producing ketone — serves as a cleaner photochemical probe compared to 2‑hydroxy‑ or 2‑alkoxy‑benzophenones that generate carbon‑centered radicals upon UV excitation [2].

Synthesis of 2‑Hydroxybenzophenone Libraries via Photo‑Fries Rearrangement

2‑Acetoxybenzophenone serves as a direct precursor to 2‑hydroxybenzophenone through a traceless photochemical deprotection. Unlike thermal deprotection methods that may cause ketone reduction or condensation, the photo‑Fries route operates under neutral, room‑temperature conditions, preserving sensitive functional groups elsewhere in the molecule .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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